
(+)-Anti-bpde
Overview
Description
(+)-Anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE] is the ultimate carcinogenic metabolite of benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant generated during incomplete combustion of organic materials . This diol epoxide is formed via metabolic activation of B[a]P by cytochrome P450 enzymes and epoxide hydrolase, leading to its electrophilic reactivity with DNA. This compound predominantly forms covalent adducts with deoxyguanosine (dG) at the N² position, generating mutagenic lesions such as trans-(+)-anti-N²-BPDE-dG . These adducts disrupt DNA replication and repair, driving carcinogenesis in tissues like lung, skin, and liver . The stereochemistry of this compound is critical to its biological activity, as its enantiomer, (-)-anti-BPDE, exhibits markedly lower carcinogenicity .
Preparation Methods
Synthetic Routes to (+)-Anti-BPDE
Direct Reaction of Benzo[a]pyrene with Diol Epoxide Intermediates
The foundational synthesis of this compound involves the oxidation of benzo[a]pyrene-7,8-dihydrodiol (BPD) to its diol epoxide form. Racemic (±)-anti-BPDE is typically generated by treating BPD with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C . Stereochemical resolution is achieved via chiral chromatography, yielding enantiomerically pure this compound. Critical parameters include:
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Temperature control : Reactions conducted below 5°C minimize epoxide ring opening .
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Solvent selection : Tetrahydrofuran (THF) and acetone (10% v/v) enhance solubility and reaction homogeneity .
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Catalyst use : Lithium chloride in THF/acetic acid facilitates trans-chlorohydrin intermediates, which are precursors to cis-adducts .
Stereoisomeric Resolution via Chromatography
Enantiomeric purity is paramount for biological studies. Resolved this compound is obtained using normal-phase high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) . Key conditions include:
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Mobile phase : Hexane/THF (53:47 v/v) at 1 mL/min.
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Yield : 20–30% recovery of this compound from racemic mixtures .
Reaction Optimization and Byproduct Management
Halide-Catalyzed Pathways
Chloride and bromide ions catalyze the formation of cis-adducts via trans-halohydrin intermediates. For example, treating (±)-anti-BPDE with 0.1 M LiCl in THF/acetic acid generates trans-7,8,9-trihydroxy-10-chloro-7,8,9,10-tetrahydrobenzo[a]pyrene (trans-BPDCH), a precursor to cis-adducts .
Table 1: Effect of Halide Concentration on Adduct Stereochemistry
Halide | Concentration (M) | Cis-Adduct Yield (%) | Trans-Adduct Yield (%) |
---|---|---|---|
Cl⁻ | 0.1 | 62 | 38 |
Br⁻ | 0.05 | 55 | 45 |
None | 0 | 12 | 88 |
Data derived from kinetic studies of halide-catalyzed reactions . |
Enzymatic Hydrolysis and DNA Adduct Formation
This compound reacts preferentially with deoxyguanosine (dG) in DNA, forming stereoisomeric N²-dG adducts. Enzymatic hydrolysis protocols involve:
These steps yield BPDE-nucleoside adducts, which are purified via C18 solid-phase extraction (SPE) and HPLC .
Analytical Characterization of this compound
High-Resolution Chromatography
Reverse-phase HPLC with a C18 column resolves this compound from its (-)-enantiomer and hydrolysis products (tetrols). Typical conditions include:
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Mobile phase : Acetonitrile/water (65:35 v/v) with 0.1% trifluoroacetic acid.
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Flow rate : 1.2 mL/min.
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Retention time : this compound elutes at 14.2 min; (-)-anti-BPDE at 16.8 min .
Spectroscopic Validation
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NMR spectroscopy : Characteristic signals include δ 7.8–8.1 ppm (aromatic protons) and δ 4.3–4.6 ppm (epoxide protons) .
Challenges and Mitigation Strategies
Hydrolysis and Stability
This compound is prone to hydrolysis in aqueous media, generating inactive tetrols. Stability is enhanced by:
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Low-temperature storage : -80°C in THF or acetone.
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Anhydrous conditions : Use of molecular sieves in reaction mixtures .
Contamination from Byproducts
Tetrols and trans-adducts are common contaminants. SPE with C18 cartridges removes >95% of tetrols, while chiral HPLC achieves >99% enantiomeric excess .
Applications in DNA Adduct Research
Preparation of Site-Specific Adducts
This compound-N²-dG adducts are synthesized by reacting 10 µM this compound with 3 mM dG in 10 mM sodium cacodylate (pH 7.2) at 25°C overnight . Yield improvements to 45% are achieved using SPE and gradient HPLC .
Table 2: Reaction Conditions for dG Adduct Synthesis
Parameter | Optimal Value |
---|---|
Temperature | 25°C |
Reaction time | 16–20 hours |
Solvent | 10% acetone/water |
dG concentration | 3 mM |
This compound concentration | 10 µM |
Chemical Reactions Analysis
Types of Reactions
(+)-Anti-bpde undergoes several types of chemical reactions, including:
DNA Adduct Formation: The most significant reaction is its ability to form covalent bonds with DNA, leading to the formation of DNA adducts.
Hydrolysis: It can undergo hydrolysis to form dihydrodiol derivatives.
Oxidation and Reduction: this compound can be further oxidized or reduced under specific conditions.
Common Reagents and Conditions
DNA Adduct Formation: This reaction typically occurs in the presence of DNA and physiological conditions (pH 7.4, 37°C).
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction pathway.
Major Products Formed
DNA Adducts: The primary products are DNA adducts, which can lead to mutations.
Dihydrodiol Derivatives: Hydrolysis results in the formation of dihydrodiol derivatives.
Scientific Research Applications
Mechanisms of DNA Interaction
One of the primary applications of (+)-anti-benzopyrene diol epoxide is its role in studying DNA damage mechanisms. This compound forms covalent adducts with DNA, leading to mutations that can initiate carcinogenesis. Research has shown that (+)-anti-benzopyrene diol epoxide preferentially binds to guanine bases in DNA, resulting in promutagenic lesions that are crucial for understanding cancer development.
Key Findings:
- The formation of DNA adducts from (+)-anti-benzopyrene diol epoxide has been linked to mutations in the p53 gene, a critical regulator of the cell cycle and apoptosis. Studies indicate that cells with wild-type p53 exhibit different responses to DNA damage compared to those with mutant p53 .
- In vitro studies using cultured lymphocytes have demonstrated that exposure to (+)-anti-benzopyrene diol epoxide induces significant DNA migration, indicating damage that can be quantified using the alkaline comet assay .
Toxicological Studies
The toxicological implications of (+)-anti-benzopyrene diol epoxide are extensively studied to assess its risk in human health and environmental exposure. The compound's ability to form adducts in vivo has been utilized in various studies to evaluate the genotoxic effects of benzo[a]pyrene exposure.
Case Studies:
- A study assessed the protective effects of different human glutathione S-transferase variants against (+)-anti-benzopyrene diol epoxide-induced DNA damage. The hGSTP1(VV) variant was found to provide significant protection compared to other variants, highlighting genetic susceptibility factors in cancer risk .
- Additionally, research on the pharmacokinetics of (+)-anti-benzopyrene diol epoxide revealed that its disposition and metabolism differ when applied topically versus generated intracellularly from benzo[a]pyrene, affecting its tumorigenic potential .
Environmental Health Implications
The detection of (+)-anti-benzopyrene diol epoxide-DNA adducts serves as a biomarker for exposure to environmental carcinogens. Immunoassays and physicochemical methods have been developed to quantify these adducts in biological samples from exposed populations.
Detection Methods:
- Immunoassays have successfully identified DNA modifications in workers exposed to polycyclic aromatic hydrocarbons, demonstrating the compound's relevance in occupational health studies .
- Techniques such as post-labeling assays have been employed to detect adduct formation in individuals at high risk for cancers related to environmental exposures .
Research Methodologies
Various methodologies are employed to study the effects and applications of (+)-anti-benzopyrene diol epoxide:
Methodology | Description |
---|---|
Alkaline Comet Assay | Used for assessing DNA damage by measuring migration patterns post-exposure. |
Immunoassays | Quantitative detection of DNA adducts formed by (+)-anti-benzopyrene diol epoxide in biological samples. |
Post-labeling Assays | A technique for detecting and quantifying DNA adducts through radioactive labeling methods. |
Mechanism of Action
The mechanism of action of (+)-Anti-bpde involves its interaction with DNA. The compound forms covalent bonds with the nucleophilic sites on DNA, particularly at the N2 position of guanine. This results in the formation of DNA adducts, which can cause mutations during DNA replication. The presence of these adducts can lead to errors in the genetic code, potentially resulting in uncontrolled cell growth and cancer.
Comparison with Similar Compounds
(-)-Anti-BPDE: Enantiomeric Differences
The (-)-anti-BPDE enantiomer, while structurally identical to (+)-anti-BPDE except for stereochemical configuration, demonstrates stark differences in carcinogenicity and DNA binding:
- Tumorigenic Activity : this compound is ~60% as active as B[a]P in initiating skin tumors in mice, whereas (-)-anti-BPDE shows only 2% activity .
- DNA Adduct Formation: this compound binds to epidermal DNA at levels 3× higher than (-)-anti-BPDE in vivo.
- Adduct Diversity : (-)-Anti-BPDE generates a broader variety of DNA adducts, with only 20–30% corresponding to the major N²-dG adduct observed in this compound-treated DNA .
Table 1: Comparative Tumorigenicity and DNA Binding of (+)- and (-)-Anti-BPDE
Parameter | This compound | (-)-Anti-BPDE |
---|---|---|
Tumor-initiating activity* | 60% of B[a]P | 2% of B[a]P |
DNA adduct levels (3 hr)† | 3.0 adducts/10⁸ nt | 1.0 adducts/10⁸ nt |
Major DNA adduct | N²-dG (64%) | N²-dG (20–30%) |
*Data from mouse skin tumorigenesis assays ; †Data from Sencar mouse epidermis .
(±)-Syn-BPDE: Structural and Reactivity Contrasts
(±)-Syn-BPDE, a diastereomer of anti-BPDE with the epoxide group cis to the 7-hydroxyl, exhibits distinct reactivity:
- Reaction Kinetics : (±)-Syn-BPDE reacts 11× faster with human serum albumin (HSA) than (-)-anti-BPDE but forms similar total adduct levels after 24 hours, indicating higher initial reactivity but comparable long-term binding .
- Adduct Specificity : (±)-Syn-BPDE shows preferential binding to lysine residues in HSA, whereas this compound forms more histidine-proline adducts .
Table 2: Kinetic Parameters of BPDE Isomers with Human Serum Albumin
Isomer | λ (h⁻¹)* | Total Adducts (AHis-Pro + ALys)† |
---|---|---|
This compound | 0.47 | 0.42 |
(-)-Anti-BPDE | 0.03 | 0.36 |
(±)-Syn-BPDE | 0.34 | 0.38 |
*λ = Epoxide disappearance rate; †Adduct levels after 24 hours .
Anti-BPDE-N²-dG Stereoisomers: Adduct Variability
The four stereoisomers of anti-BPDE-N²-dG (trans-(±) and cis-(±)) exhibit differential biological impacts:
- Mutagenic Potential: Trans-(+)-anti-BPDE-N²-dG adducts are more persistent and mutagenic than cis isomers due to their resistance to nucleotide excision repair .
- Chromatographic Separation : The trans-(+) isomer elutes first on pentafluorophenyl columns, followed by trans-(-), cis-(+), and cis-(-), enabling precise quantification in biological samples .
Interaction with Glutathione S-Transferases (GSTs)
GST enzymes detoxify this compound by conjugating glutathione (GSH) to its epoxide moiety. Catalytic efficiency varies widely across isoforms:
- Mouse GST 9.5 : This alpha-class GST from mouse forestomach has a catalytic efficiency (kcat/Km) 10× higher than human GSTP1-1 for this compound .
- Human GSTP1-1 Polymorphisms : The hGSTP1-1(V104) variant exhibits 3.4× higher Vmax for this compound than hGSTP1-1(I104), reducing DNA adduct levels by 50–60% in transfected HepG2 cells .
Table 3: Catalytic Efficiency of GST Isoenzymes Against this compound
Isoenzyme | Source | kcat/Km (M⁻¹s⁻¹) |
---|---|---|
GST 9.5 (Alpha) | Mouse | 1.2 × 10⁶ |
hGSTP1-1(V104) | Human | 3.5 × 10⁴ |
hGSTP1-1(I104) | Human | 1.0 × 10⁴ |
Data from .
Biological Activity
(+)-Anti-benzopyrene-7,8-diol-9,10-epoxide [(+)-anti-BPDE] is a significant metabolite of benzo[a]pyrene (BaP), a well-known environmental carcinogen. This compound has been extensively studied for its biological activity, particularly its mutagenic and carcinogenic properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on DNA, and implications for cancer research.
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DNA Adduct Formation :
- This compound interacts with DNA to form stable adducts, primarily at the N2 position of guanine. These adducts can lead to mutations during DNA replication if not repaired properly .
- Studies indicate that the formation of these adducts is concentration-dependent, with significant levels observed even at low doses .
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Mutagenicity :
- The mutagenic potential of this compound has been demonstrated in various cell types. For instance, in human lymphoblastoid cells (TK6), exposure to this compound resulted in a notable increase in mutation rates, correlating with the levels of DNA adducts formed .
- The compound has been shown to activate DNA damage signaling pathways, including p53 and AP-1 dependent signaling, which are crucial for cellular responses to genotoxic stress .
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Repair Mechanisms :
- Research indicates that while some cellular repair mechanisms can address the damage caused by this compound, significant adducts remain unrepaired even after prolonged exposure periods .
- The involvement of DNA polymerases such as Polη and Polκ in translesion synthesis has been noted, where Polκ facilitates error-free bypass of certain BPDE-induced lesions .
Table 1: Summary of Key Findings on this compound
Case Study: Lung Cancer Association
A hospital-based case-control study investigated the relationship between exposure to this compound and lung cancer incidence. Results indicated that patients exhibited significantly higher levels of BPDE-DNA adducts compared to healthy controls (mean ± SD per 10^7 nucleotides: 93.2 ± 89.3 vs. 63.7 ± 61.1; P < 0.05) . This finding underscores the potential role of this compound in carcinogenesis.
Implications for Cancer Research
The biological activity of this compound highlights its importance as a model compound for studying the mechanisms of chemical carcinogenesis. Its ability to form stable DNA adducts and induce mutations positions it as a critical factor in understanding how environmental carcinogens contribute to cancer development.
Q & A
Q. What are the standard methodologies for detecting (+)-anti-BPDE-DNA adducts in cellular systems?
Basic Research Focus
The most common approach involves immunoaffinity techniques using BPDE-specific antibodies (e.g., anti-BPDE 8E11) to enrich adducted DNA fragments, followed by high-throughput sequencing (ChIP-Seq) to map adduct sites . Quantitative methods like immunoslot blot assays are also employed to measure adduct frequency, with Poisson distribution calculations accounting for nonspecific cleavage artifacts .
Basic Guidelines
- Data Transparency : Deposit raw sequencing data in public repositories (e.g., GEO, SRA) with detailed metadata .
- Reagent Validation : Verify antibody specificity using knockout cell lines or competitive ELISA .
Advanced Quality Control
Implement blinded analysis for adduct quantification and use synthetic DNA standards with known adduct frequencies to calibrate assays . For in vivo models, report animal strain-specific metabolic differences (e.g., CYP1A1/1B1 expression) that affect BPDE generation .
Q. How to design a study investigating this compound’s role in carcinogenesis?
Basic Framework
- Population (P) : Primary human bronchial epithelial cells .
- Intervention (I) : 0.5–2.0 µM this compound exposure.
- Comparison (C) : Untreated cells or cells treated with non-carcinogenic analogs.
- Outcome (O) : Adduct frequency, mutation rates (e.g., TP53 hotspots), and transcriptomic changes .
Advanced Longitudinal Design
Track adduct persistence over 72 hours using pulse-chase assays. Integrate single-cell RNA-Seq to dissect heterogeneity in DNA damage responses and clonal selection .
Q. Tables for Key Methodological Comparisons
p53 Status | GGR Efficiency | Apoptosis Response |
---|---|---|
Wild-type (p53-WT) | High | Delayed |
Mutant (p53-Mut) | Low | Immediate |
Null (p53-Null) | None | Immediate |
Properties
IUPAC Name |
(3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPMTIXHXSFOR-WCIQWLHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040967 | |
Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63323-31-9, 58917-67-2 | |
Record name | (+)-BPDE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63323-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BPDE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58917-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene diolepoxide I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063323319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0951YSJ5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZT81YA9NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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